N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide
Description
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 5 and a 4-tosylbutanamide group at position 2. The 4-tosylbutanamide substituent distinguishes this compound from analogs, as the tosyl (p-toluenesulfonyl) group may enhance metabolic stability or target binding specificity.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-14-4-7-16(8-5-14)31(26,27)12-2-3-19(25)22-21-24-23-20(30-21)15-6-9-17-18(13-15)29-11-10-28-17/h4-9,13H,2-3,10-12H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGXHIRXKXPJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C18H12N4O4S with a molar mass of 380.38 g/mol. The structural features of this compound include an oxadiazole ring and a tosyl group, which are known to contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole can inhibit various bacterial strains and fungi by disrupting their cellular processes. For instance, studies have reported that certain oxadiazole derivatives demonstrate better activity against gram-positive bacteria compared to gram-negative strains .
- Anticancer Activity : The anticancer potential is primarily linked to the ability of the compound to interact with specific enzymes involved in cancer cell proliferation. Studies have demonstrated that 1,3,4-oxadiazole derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. In vitro assays have shown that some compounds exhibit IC50 values lower than established chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising cytotoxicity against various cancer cell lines such as HCT116 and MCF7 .
Antimicrobial Studies
A study conducted on a series of oxadiazole derivatives revealed notable antimicrobial activity against several bacterial strains. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5c | Bacillus cereus | 15 |
| 5d | Bacillus thuringiensis | 18 |
| 5e | Staphylococcus aureus | 20 |
These findings highlight the potential of oxadiazole compounds as effective antimicrobial agents .
Anticancer Studies
In a comparative study evaluating the cytotoxic effects of various compounds on liver carcinoma cell lines (HUH7), this compound exhibited significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Test Compound | HUH7 | 10.1 |
| 5-Fluorouracil | HUH7 | 18.78 |
The lower IC50 value for the test compound suggests superior efficacy in targeting cancer cells compared to traditional treatments .
Case Studies
Case Study 1: Antimicrobial Efficacy
A research team synthesized various derivatives of oxadiazole and tested their efficacy against a panel of pathogenic bacteria. The study found that certain modifications in the chemical structure significantly enhanced antimicrobial activity.
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the effects of this compound on different cancer cell lines. The results indicated that this compound effectively inhibited cell growth by inducing apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Structural Variations in the 1,3,4-Oxadiazole Series
Compounds sharing the 1,3,4-oxadiazole core and 2,3-dihydrobenzo[b][1,4]dioxin substituent exhibit diverse bioactivities depending on their amide side chains. Key analogs include:
Key Observations :
- The target compound’s 4-tosylbutanamide group introduces a sulfonamide linkage, which may improve solubility or binding affinity compared to simple benzamide derivatives .
- Analogs with electron-withdrawing groups (e.g., trifluoromethyl in compound 19) or halogens (e.g., bromo in compound 21) show variable yields (24–60%), suggesting synthetic challenges in modifying the amide side chain .
Heterocycle Substitution: Oxadiazole vs. Thiadiazole
Replacing the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring significantly alters bioactivity:
Key Observations :
Amide Side Chain Modifications
Variations in the amide side chain influence physicochemical properties and target interactions:
Key Observations :
- The tosyl group in the target compound may enhance metabolic stability compared to alkyl or aryl acetamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
